N-(2-MORPHOLINOETHYL)-N'-PHENYLUREA
Overview
Description
N-(2-MORPHOLINOETHYL)-N’-PHENYLUREA is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound consists of a morpholine ring attached to an ethyl chain, which is further connected to a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-MORPHOLINOETHYL)-N’-PHENYLUREA typically involves the reaction of 2-chloroethylmorpholine with phenylisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 2-chloroethylmorpholine with phenylisocyanate: This step involves the nucleophilic substitution of the chlorine atom in 2-chloroethylmorpholine by the isocyanate group in phenylisocyanate, leading to the formation of N-(2-MORPHOLINOETHYL)-N’-PHENYLUREA.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N-(2-MORPHOLINOETHYL)-N’-PHENYLUREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-MORPHOLINOETHYL)-N’-PHENYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents such as tetrahydrofuran or ethanol under anhydrous conditions.
Substitution: Halogenation reagents like chlorine or bromine; reactions are carried out in the presence of catalysts or under UV light to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-MORPHOLINOETHYL)-N’-PHENYLUREA derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
N-(2-MORPHOLINOETHYL)-N’-PHENYLUREA has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, N-(2-MORPHOLINOETHYL)-N’-PHENYLUREA is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties. It may exhibit pharmacological activities such as antimicrobial or anticancer effects, making it a candidate for drug development.
Industry: In industrial applications, N-(2-MORPHOLINOETHYL)-N’-PHENYLUREA can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-MORPHOLINOETHYL)-N’-PHENYLUREA exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The morpholine ring and phenylurea moiety can form hydrogen bonds and other interactions with target proteins, influencing their activity and function. The exact pathways involved may vary depending on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-MORPHOLINOETHYL)BENZIMIDAZOLE: This compound shares the morpholine and ethyl groups but has a benzimidazole ring instead of the phenylurea moiety.
N-(2-MORPHOLINOETHYL)-N’-PHENYLTHIOUREA: Similar to N-(2-MORPHOLINOETHYL)-N’-PHENYLUREA but with a thiourea group instead of the urea group.
Uniqueness
N-(2-MORPHOLINOETHYL)-N’-PHENYLUREA is unique due to the presence of both morpholine and phenylurea groups in its structure. This combination imparts distinct chemical reactivity and potential biological activities that may not be observed in similar compounds. The specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-phenylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c17-13(15-12-4-2-1-3-5-12)14-6-7-16-8-10-18-11-9-16/h1-5H,6-11H2,(H2,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULIWMYTLUFJKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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